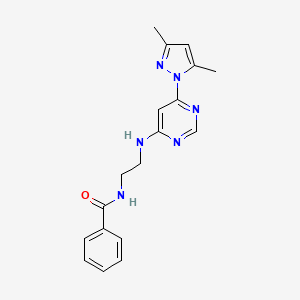

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

説明

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazol-1-yl group and at the 4-position with an ethylamino-benzamide moiety. The pyrimidine scaffold provides a rigid aromatic platform, while the pyrazolyl and benzamide groups introduce steric bulk and hydrogen-bonding capabilities. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets.

特性

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXCXFXLAVHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as those containing a pyrazole ring, have been known to interact with a variety of biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in significant downstream effects.

Pharmacokinetics

The compound’s solubility and other physical properties can be inferred from similar compounds.

Result of Action

Pyrazole derivatives have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs highlight key variations in heterocyclic cores, substituents, and physicochemical properties. Below is a systematic analysis of three closely related molecules:

Structural and Functional Group Comparisons

Key Observations

Core Heterocycle: The target compound and the analog share a pyrimidine core, which is electron-deficient and favors π-π stacking interactions.

Substituent Variations :

- Position 4 :

- The target’s benzamide group offers moderate lipophilicity, suitable for membrane permeability.

- The compound replaces benzamide with a methylpiperazinyl-acetamide group, enhancing solubility due to the piperazine’s basicity and hydrophilicity .

- The compound substitutes benzamide with 4-ethoxybenzamide, introducing an ether group that may improve aqueous solubility .

- Position 2 :

- The compound incorporates a 2-furyl group, which could enhance aromatic interactions or steric hindrance in binding pockets .

Molecular Weight and Drug-Likeness: The target compound (~374 g/mol) and the analog (380.44 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。